![molecular formula C26H23N3O5S B330582 ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B330582.png)
ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline and thiophene intermediates, which are then coupled through a series of reactions involving carbamoylation and esterification.
Quinoline Intermediate Synthesis: The quinoline intermediate can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Thiophene Intermediate Synthesis: The thiophene intermediate is often prepared via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Coupling and Final Steps: The final compound is obtained by coupling the quinoline and thiophene intermediates through carbamoylation using reagents such as carbonyldiimidazole, followed by esterification with ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and thiophene sulfoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl and ester groups, leading to the formation of amides and other ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Ammonia (NH₃), alcohols (ROH)
Major Products
Oxidation: Quinoline N-oxides, thiophene sulfoxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Amides, ester derivatives
Aplicaciones Científicas De Investigación
ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Industrial Applications: It can be used in the synthesis of advanced polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The quinoline and thiophene moieties are particularly important in these interactions, as they can form hydrogen bonds and π-π interactions with target molecules.
Comparación Con Compuestos Similares
ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which is used in organic synthesis.
Carbamoyl Derivatives: Compounds like carbamazepine, which is used as an anticonvulsant.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties and activities that are distinct from its individual components.
Propiedades
Fórmula molecular |
C26H23N3O5S |
|---|---|
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
ethyl 5-carbamoyl-2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H23N3O5S/c1-4-34-26(32)21-14(2)22(23(27)30)35-25(21)29-24(31)18-13-20(15-8-7-9-16(12-15)33-3)28-19-11-6-5-10-17(18)19/h5-13H,4H2,1-3H3,(H2,27,30)(H,29,31) |
Clave InChI |
TVHNYIHUZLVULF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide](/img/structure/B330499.png)
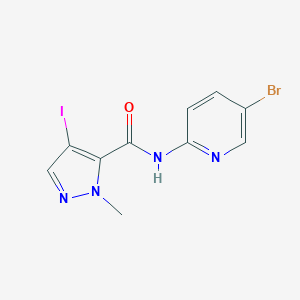
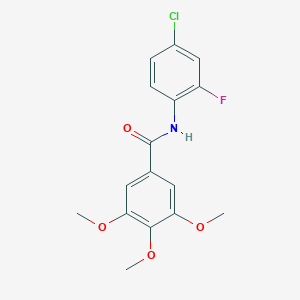
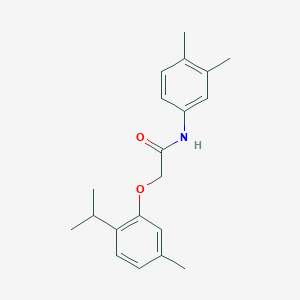
![Ethyl 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B330504.png)
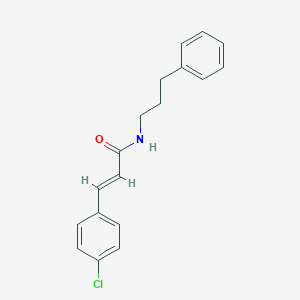
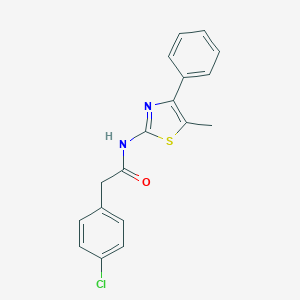
![Diethyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B330509.png)
![4-FLUORO-N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B330511.png)
![N-[1-(1-adamantyl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B330513.png)
![Methyl 2-[(4-{[3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330517.png)
![1-Benzhydryl-4-[3-(4-bromophenyl)acryloyl]piperazine](/img/structure/B330518.png)
![1-Benzhydryl-4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]benzoyl}piperazine](/img/structure/B330520.png)
![Methyl 3-[(3,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B330524.png)
